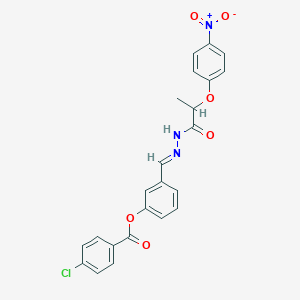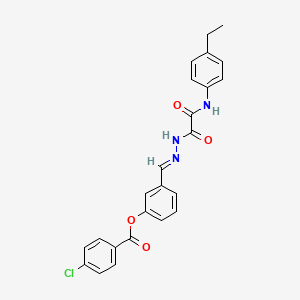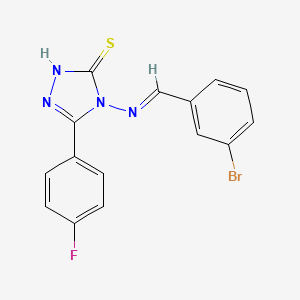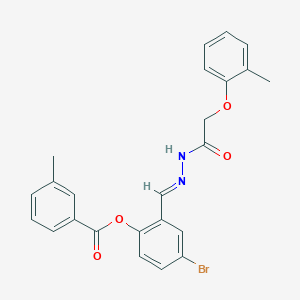
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
The synthesis of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. The synthetic route generally starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with hydrazine derivatives to form hydrazones.
Cyclization: The hydrazones are then cyclized under acidic or basic conditions to form the triazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or photoactive compounds.
Wirkmechanismus
The mechanism of action of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, such as those involved in DNA replication or protein synthesis, leading to the disruption of cellular processes.
Interaction with Cellular Membranes: The compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and molecules.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities. the presence of different substituents can significantly affect their properties and applications.
Thiosemicarbazones: These compounds contain a thione group and have been studied for their antimicrobial and anticancer activities. The combination of the triazole and thione moieties in this compound may enhance its biological activity and specificity.
Eigenschaften
CAS-Nummer |
497920-36-2 |
|---|---|
Molekularformel |
C21H18N4O2S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4O2S/c1-26-18-10-6-5-9-16(18)20-23-24-21(28)25(20)22-13-17-15-8-4-3-7-14(15)11-12-19(17)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+ |
InChI-Schlüssel |
MNLJNCKKSCPBDE-LPYMAVHISA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4OC |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)propanamide](/img/structure/B12024901.png)




![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)



![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)

